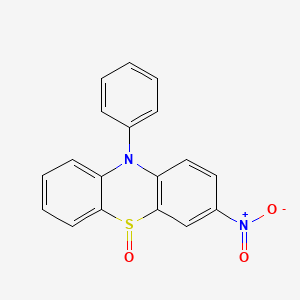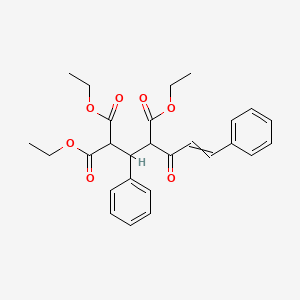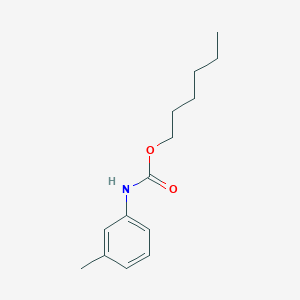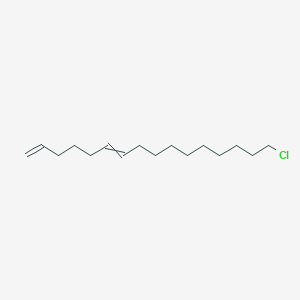![molecular formula C8H10O4 B14520100 Bicyclo[2.1.1]hexane-2,2-dicarboxylic acid CAS No. 62821-13-0](/img/structure/B14520100.png)
Bicyclo[2.1.1]hexane-2,2-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo[211]hexane-2,2-dicarboxylic acid is a unique and intriguing compound within the realm of organic chemistry This compound features a bicyclic structure, which consists of two fused rings, making it a part of the bicyclo[211]hexane family
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bicyclo[2.1.1]hexane-2,2-dicarboxylic acid can be achieved through several methods. One common approach involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This method allows for the efficient and modular preparation of 1,2-disubstituted bicyclo[2.1.1]hexane modules. Another method involves a stepwise two-electron formal (3 + 2) cycloaddition between silyl enol ethers and bicyclo[1.1.0]butanes under Lewis acid catalysis .
Industrial Production Methods: Industrial production of this compound typically involves scalable and efficient synthetic routes. The use of photochemical reactions and Lewis acid-catalyzed cycloadditions are favored due to their high yields and functional group tolerance .
Chemical Reactions Analysis
Types of Reactions: Bicyclo[2.1.1]hexane-2,2-dicarboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s bicyclic structure and carboxylic acid groups make it a versatile reactant in organic synthesis.
Common Reagents and Conditions: Common reagents used in reactions involving this compound include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve nucleophiles such as amines and alcohols .
Major Products: The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions can yield ketones or aldehydes, while reduction reactions can produce alcohols .
Scientific Research Applications
Bicyclo[2.1.1]hexane-2,2-dicarboxylic acid has found applications in various scientific research fields. In chemistry, it is used as a building block for the synthesis of complex molecules and as a bioisostere for substituted benzenes . In biology and medicine, the compound’s unique structure allows it to interact with biomacromolecules, making it a potential candidate for drug design and development . Additionally, its stability and rigidity make it useful in materials science and industrial applications .
Mechanism of Action
The mechanism of action of bicyclo[2.1.1]hexane-2,2-dicarboxylic acid involves its interaction with molecular targets and pathways within biological systems. The compound’s bicyclic structure allows it to fit into specific binding sites on proteins and enzymes, potentially modulating their activity . The carboxylic acid groups can form hydrogen bonds and ionic interactions, further enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Bicyclo[2.1.1]hexane-2,2-dicarboxylic acid can be compared to other similar compounds, such as bicyclo[1.1.1]pentane, bicyclo[3.1.1]heptane, and cubane derivatives . These compounds share the characteristic of being conformationally rigid and stable, making them valuable in drug design and materials science. this compound is unique due to its specific bicyclic structure and the presence of two carboxylic acid groups, which provide additional functionalization opportunities .
Properties
CAS No. |
62821-13-0 |
|---|---|
Molecular Formula |
C8H10O4 |
Molecular Weight |
170.16 g/mol |
IUPAC Name |
bicyclo[2.1.1]hexane-2,2-dicarboxylic acid |
InChI |
InChI=1S/C8H10O4/c9-6(10)8(7(11)12)3-4-1-5(8)2-4/h4-5H,1-3H2,(H,9,10)(H,11,12) |
InChI Key |
KYQWVRPVHOYDMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC1C(C2)(C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![4-(2,4-Dioxo-3-azaspiro[5.5]undecan-3-yl)benzoic acid](/img/structure/B14520061.png)
![2-[(5-Nitro-1,3-thiazol-2-yl)sulfanyl]-5-(trifluoromethyl)-1,3,4-thiadiazole](/img/structure/B14520070.png)
![4(5H)-Thiazolone, 2-[(4-methoxyphenyl)amino]-5-(phenylmethylene)-](/img/structure/B14520073.png)



![1-[(5-Bromo-3-phenylthiophen-2-yl)methyl]piperidine](/img/structure/B14520087.png)

